

BLI-489 Activity Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: BLI-489

CAS No.: 623564-40-9

Cat. No.: S521542

Get Quote

The following tables summarize the synergistic activity of **BLI-489** combined with different β -lactam antibiotics against various resistant pathogens, as demonstrated in key studies.

Table 1: Synergistic Activity of BLI-489 with Carbapenems against CRE and CRAB

Pathogen & β -Lactamase Type	Antibiotic Partner	Assay Type	Synergistic Effect (Percentage or Details)	Key Findings & Citations
CRE (Class A, B, D)*	Imipenem	Chequerboard	76% (19/25 isolates)	Effective against diverse carbapenemase producers [1]
<i>K. pneumoniae</i> , <i>E. cloacae</i> , <i>E. coli</i>	Meropenem	Chequerboard	92% (23/25 isolates)	Broader synergy than imipenem combination [1]
CRAB (Class D CHDL)	Imipenem	Chequerboard	OXA-23 (92.9%), OXA-24 (100%), OXA-58 (100%)	High synergy against most CHDLs; lower for OXA-51-like (16.7%) and MBLs (14.3%) [2]

Pathogen & β -Lactamase Type	Antibiotic Partner	Assay Type	Synergistic Effect (Percentage or Details)	Key Findings & Citations
<i>A. baumannii</i>	Imipenem	Time-kill	Synergy vs OXA-24, OXA-51, OXA-58; No synergy vs OXA-23	Confirms chequerboard results over 24 hours [2]

CRE: Carbapenem-Resistant Enterobacterales; CRAB: Carbapenem-Resistant *Acinetobacter baumannii;
CHDL: Carbapenem-Hydrolyzing Class D β -Lactamase

Table 2: Efficacy of Piperacillin-BLI-489 Compared to Piperacillin-Tazobactam

Parameter	Details	Results & Citations
Testing Methodology	BLI-489 constant concentration of 4 $\mu\text{g}/\text{mL}$ or 4:1 ratio (Piperacillin:BLI-489)	Found optimal for accurately predicting susceptibility [3]
Piperacillin-nonsusceptible Enteric Bacilli (MIC \geq 32 $\mu\text{g}/\text{ml}$)	% inhibited by $\leq 16 \mu\text{g}/\text{ml}$ Piperacillin-BLI-489	92% [3]
	% inhibited by $\leq 16 \mu\text{g}/\text{ml}$ Piperacillin-Tazobactam	66% [3]
Key Advantage	Demonstrates improved activity against ESBL- and AmpC-expressing strains compared to piperacillin-tazobactam [3]	

Key Experimental Protocols

To evaluate the efficacy of **BLI-489**, researchers typically employ a series of standardized in vitro and in vivo assays.

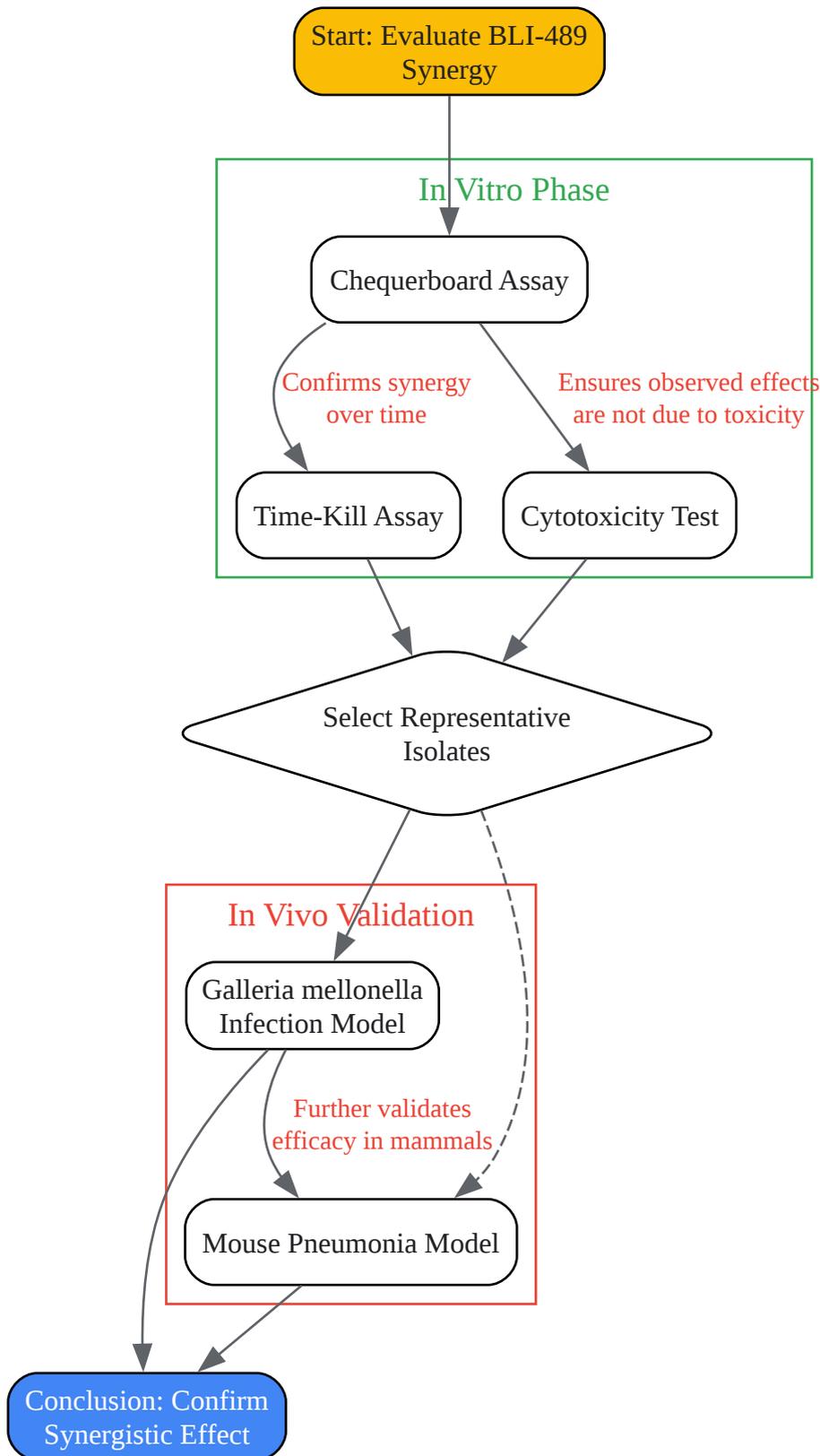
1. In Vitro Susceptibility Testing (Chequerboard Assay) This method is used to determine the Fractional Inhibitory Concentration (FIC) index and assess synergy between **BLI-489** and its partner antibiotic [2] [1].

- **Purpose:** To quantify the synergistic interaction between two drugs.
- **Procedure:**
 - Prepare a two-dimensional microdilution panel with serial concentrations of the antibiotic (e.g., imipenem) along one axis and serial concentrations of **BLI-489** along the other.
 - Inoculate each well with a standardized bacterial suspension ($\sim 5 \times 10^5$ CFU/mL).
 - Incubate the plates at 35°C for 16-20 hours.
 - Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
 - The **FIC index** is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
 - **Interpretation:** An FIC index of ≤ 0.5 is considered synergistic [2] [1].

2. Time-Kill Assay This assay provides a time-dependent view of the bactericidal activity of the combination [2] [1].

- **Purpose:** To confirm the synergistic effect observed in chequerboard assays and evaluate the rate of killing over 24 hours.
- **Procedure:**
 - Expose a bacterial culture ($\sim 10^6$ CFU/mL) to the following in a flask: the antibiotic alone at a sub-inhibitory concentration (e.g., 1x MIC), **BLI-489** alone, and the combination of both.
 - Incubate the flasks under constant agitation.
 - Take samples at pre-determined time intervals (e.g., 0, 4, 8, 24 hours), serially dilute them, and plate them on agar for viable counting.
 - After incubation, count the colony-forming units (CFU/mL).
 - **Synergy is defined** as a ≥ 100 -fold (**2-log₁₀**) decrease in CFU/mL by the combination compared to the most active single agent after 24 hours [2] [1].

The logical workflow for conducting these key experiments is as follows, moving from in vitro analysis to in vivo validation:



[Click to download full resolution via product page](#)

3. In Vivo Efficacy Models

- **Galleria mellonella (Wax Moth Larvae) Model:** Larvae are infected with a lethal dose of a carbapenem-resistant strain. Subsequently, they are treated with the antibiotic alone, **BLI-489** alone, or the combination. Survival rates are monitored over several days to confirm the synergistic effect observed in vitro in a live organism [1].
- **Mouse Pneumonia Model:** Mice are inoculated intranasally with a bacterial suspension to induce pneumonia. Treatment with the drugs (alone or in combination) is initiated after infection. Efficacy is assessed by comparing bacterial loads in the lungs of treated versus control groups and monitoring animal survival [2].

Mechanism of Action and Significance

BLI-489 belongs to the **bicyclic penem** class of β -lactamase inhibitors. Its core mechanism involves covalently and reversibly binding to the active site serine residue of serine- β -lactamases (Classes A, C, and D), effectively acting as a **suicide substrate** and protecting the co-administered β -lactam antibiotic from hydrolysis [3] [4].

The clinical significance of **BLI-489** lies in its **broader spectrum of inhibition** compared to early-generation inhibitors like clavulanate, tazobactam, and sulbactam, which are primarily effective against Class A enzymes [3]. Its ability to inhibit problematic Class C (AmpC) and Class D (OXA-type) enzymes addresses a critical need in overcoming multidrug resistance in pathogens like *Enterobacter cloacae* and *Acinetobacter baumannii* [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Synergistic effect of the novel β -lactamase inhibitor BLI-489 ... [pubmed.ncbi.nlm.nih.gov]
2. In vitro and in vivo activities of imipenem combined with BLI ... [pubmed.ncbi.nlm.nih.gov]
3. Establishment of In Vitro Susceptibility Testing ... [pmc.ncbi.nlm.nih.gov]

4. Computational and biological profile of boronic acids for ... [nature.com]

To cite this document: Smolecule. [BLI-489 Activity Profile and Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b521542#bli-489-class-a-c-d-beta-lactamase-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com